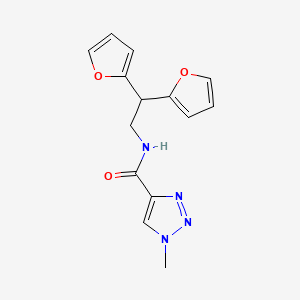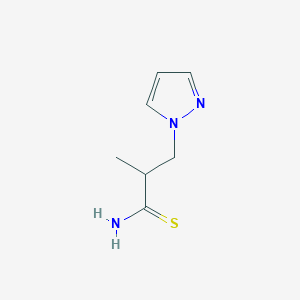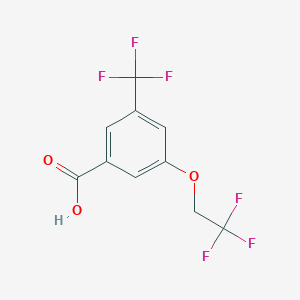![molecular formula C24H28N2O4 B2436508 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide CAS No. 946245-43-8](/img/structure/B2436508.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a quinoline derivative and is classified as a non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor. In
Aplicaciones Científicas De Investigación
Neurotropic and Psychotropic Properties
Research has explored the psycho- and neurotropic properties of quinolin derivatives, demonstrating potential for further study as psychoactive compounds due to observed sedative, anti-amnesic, anti-anxiety, and antihypoxic effects in vivo (Podolsky, Shtrygol’, & Zubkov, 2017).
Chemical Synthesis and Characterization
Studies have focused on the synthesis and spectroscopic characterization of new compounds derived from quinolin and similar structures, highlighting their utility in creating novel dyes and exploring their solvent effects, tautomeric structures, and ionization constants (Rufchahi & Gilani, 2012).
Structural Aspects and Properties
Investigations into the structural aspects and properties of amide-containing quinolin derivatives have led to insights into their potential for forming gels and crystalline solids, offering implications for material science applications (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activity
Certain quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity, presenting a spectrum of activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).
Catalytic Annulations
Cp*Rh(III)-catalyzed annulation processes involving N-methoxybenzamide and bisoxazol-5-one have been developed, leading to the creation of aryl quinazolin-4(3H)-one derivatives. These findings contribute to the field of organic synthesis, showcasing the functional group tolerance and yield efficiency of such catalytic reactions (Xiong, Xu, Sun, & Cheng, 2018).
Photodynamic Therapy Applications
Research into Re(I) organometallic compounds has explored their potential as photodynamic therapy (PDT) photosensitizers for cancer treatment. This includes studies on their singlet oxygen generation capabilities and the enhancement of selectivity through peptide conjugation, indicating promising applications in targeted cancer therapies (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-3-29-21-12-9-18(15-22(21)30-4-2)23(27)25-19-10-11-20-17(14-19)6-5-13-26(20)24(28)16-7-8-16/h9-12,14-16H,3-8,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXAEDTSCPCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

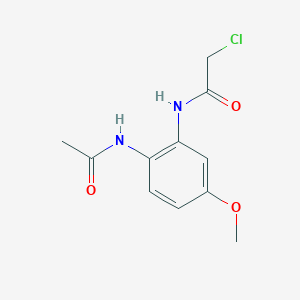
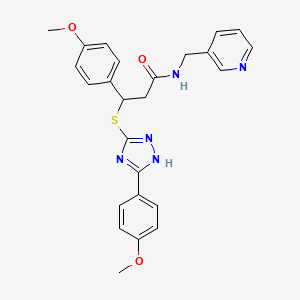

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)
![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2436437.png)
![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)
![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)
![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)
